molecular formula C27H25N3O7 B12509959 3,3'-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid

3,3'-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid

Cat. No.: B12509959
M. Wt: 503.5 g/mol
InChI Key: XWHACSKQDWORLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid typically involves multiple steps, starting with the preparation of the pivalamidoisophthaloyl core. This core is then reacted with appropriate benzoic acid derivatives under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced amide or amine derivatives .

Scientific Research Applications

3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3’-((5-Acetamidoisophthaloyl)bis(azanediyl))dibenzoic acid: Similar structure but with an acetamido group instead of a pivalamido group.

    3,3’-((5-Formamidoisophthaloyl)bis(azanediyl))dibenzoic acid: Contains a formamido group, offering different chemical properties.

Uniqueness

3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid is unique due to its pivalamido group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C27H25N3O7

Molecular Weight

503.5 g/mol

IUPAC Name

3-[[3-[(3-carboxyphenyl)carbamoyl]-5-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C27H25N3O7/c1-27(2,3)26(37)30-21-13-17(22(31)28-19-8-4-6-15(11-19)24(33)34)10-18(14-21)23(32)29-20-9-5-7-16(12-20)25(35)36/h4-14H,1-3H3,(H,28,31)(H,29,32)(H,30,37)(H,33,34)(H,35,36)

InChI Key

XWHACSKQDWORLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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